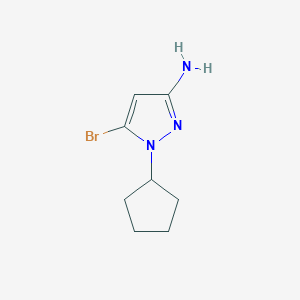![molecular formula C11H15Cl2NO B11730869 N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine](/img/structure/B11730869.png)
N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine is an organic compound characterized by the presence of a dichlorophenoxy group attached to an ethyl chain, which is further linked to a propanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-propanamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorophenoxyacetic acid derivatives, while substitution reactions can produce various substituted amines or ethers.
Aplicaciones Científicas De Investigación
N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine
- 2-(2,4-dichlorophenoxy)acetic acid
- N-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-2-propanamine
Uniqueness
N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15Cl2NO |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
N-[2-(2,4-dichlorophenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(2)14-5-6-15-11-4-3-9(12)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3 |
Clave InChI |
OGCZOVMNLOSLEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCOC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11730810.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730814.png)
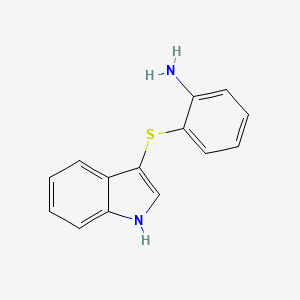
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730828.png)
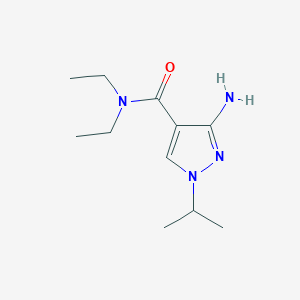
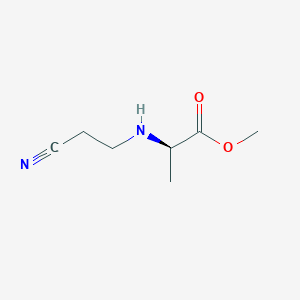
![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730846.png)
![1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730858.png)
![4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11730862.png)
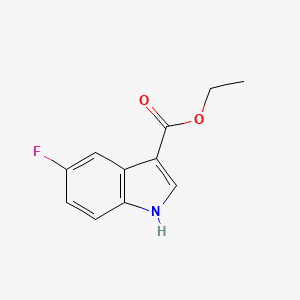
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11730870.png)
![4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile](/img/structure/B11730877.png)
